2-(Hexylamino)ethanol

Description

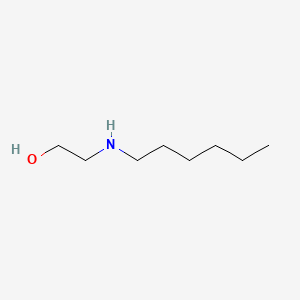

Structure

3D Structure

Properties

IUPAC Name |

2-(hexylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIKGVLBLIZYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866433 | |

| Record name | 2-(Hexylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54596-69-9 | |

| Record name | 2-(Hexylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54596-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054596699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hexylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Hexylamino)ethanol molecular structure and IUPAC name

An In-depth Technical Guide to 2-(Hexylamino)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Hexylamino)ethanol (CAS: 54596-69-9), a secondary amino alcohol of significant interest as a synthetic intermediate in pharmaceutical research and development. The document details its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via the nucleophilic ring-opening of ethylene oxide. Particular emphasis is placed on its emerging role as a precursor to N-acyl-hexyl-ethanolamides, a class of lipid signaling molecules with potential therapeutic applications in inflammation and pain management through the modulation of the endocannabinoid system. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the handling, synthesis, and strategic application of this versatile chemical building block.

Introduction and Nomenclature

2-(Hexylamino)ethanol is a bifunctional organic molecule containing both a secondary amine and a primary alcohol functional group. This structure imparts amphiphilic properties and provides two reactive sites for further chemical elaboration, making it a valuable intermediate in organic synthesis.

-

1.1 IUPAC Name and Synonyms :

-

1.3 Molecular Structure and Formula :

Physicochemical and Spectroscopic Properties

The physical properties of 2-(Hexylamino)ethanol are dictated by its molecular weight and the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amine group. These features allow for intermolecular interactions that result in a relatively high boiling point and miscibility with a range of polar and non-polar solvents.

-

2.1 Physical State and Appearance : Liquid at room temperature.[2]

-

2.2 Tabulated Physicochemical Properties :

| Property | Value | Source |

| Molecular Weight | 145.24 g/mol | PubChem[1] |

| Boiling Point | 237.9 °C (at 760 mmHg) | American Elements[2] |

| 121-122 °C (at ~14 mmHg) | NIST WebBook[3] | |

| Density | 0.87 g/cm³ (at 25 °C) | American Elements[2] |

| Appearance | Liquid | American Elements[2] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

-

2.3 Spectroscopic Profile : Spectroscopic analysis is essential for confirming the identity and purity of synthesized 2-(Hexylamino)ethanol.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons, including a triplet for the terminal methyl group. Distinct multiplets corresponding to the methylene groups adjacent to the nitrogen (-CH₂-NH-), the oxygen (-CH₂-OH), and within the ethyl bridge will be present. Broad signals for the -OH and -NH protons will also be observed.

-

¹³C NMR : The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, confirming the asymmetric structure.[1]

-

IR Spectroscopy : The infrared spectrum will be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of O-H and N-H stretching vibrations. C-H stretching bands will appear just below 3000 cm⁻¹, and C-N and C-O stretching bands will be visible in the fingerprint region (typically 1050-1250 cm⁻¹).[3]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern will likely include a prominent peak from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 100 ([M-C₃H₇]⁺).[1]

-

Synthesis and Purification Protocol

The most direct and industrially relevant synthesis of N-alkylethanolamines is the reaction of a primary amine with ethylene oxide. This reaction proceeds via a nucleophilic attack of the amine on the strained epoxide ring.

-

3.1 Reaction Principle: Nucleophilic Ring-Opening of Ethylene Oxide The lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This Sₙ2-type reaction forces the ring to open, forming an alkoxide intermediate, which is subsequently protonated (typically by another amine molecule or during workup) to yield the final 2-(hexylamino)ethanol product. A common side reaction is the further reaction of the product with another molecule of ethylene oxide to form the corresponding diethanolamine derivative, 2,2'-(Hexylimino)diethanol.[4] To favor the desired mono-adduct, an excess of the primary amine is typically used.

-

3.2 Detailed Step-by-Step Synthesis Protocol

CAUTION : Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This reaction must be performed by trained personnel in a well-ventilated fume hood or a specialized reactor designed for handling hazardous gases.

-

Reactor Setup : A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a temperature probe. The system is purged with dry nitrogen.

-

Reagent Charging : Charge the flask with hexylamine (e.g., 2.0 moles, ~202.4 g). A solvent such as methanol or ethanol can be used to aid in heat dissipation, but the reaction can also be run neat.

-

Cooling : Cool the flask to 0-5 °C using an ice bath.

-

Ethylene Oxide Addition : Slowly bubble ethylene oxide gas (e.g., 1.0 mole, ~44.05 g) through the gas inlet tube into the stirred hexylamine solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 15 °C.

-

Reaction Monitoring : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, carefully vent any unreacted ethylene oxide through a scrubber. The excess hexylamine and solvent (if used) are removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product is purified by vacuum distillation to separate the desired 2-(hexylamino)ethanol from unreacted starting material and the diethanolamine byproduct.

-

-

3.3 Rationale for Experimental Choices

-

Excess Amine : Using a molar excess of hexylamine shifts the reaction equilibrium towards the formation of the monosubstituted product, minimizing the formation of the diethanolamine byproduct.

-

Low Temperature Control : The ring-opening of ethylene oxide is highly exothermic. Maintaining a low temperature during the addition is critical to prevent a runaway reaction and to minimize side reactions.

-

Inert Atmosphere : A nitrogen atmosphere prevents potential side reactions with atmospheric components and ensures safety, given the flammable nature of the reagents.

-

Vacuum Distillation : The boiling points of hexylamine (131 °C)[5], 2-(hexylamino)ethanol (238 °C)[2], and the diethanolamine byproduct are sufficiently different to allow for efficient separation by fractional distillation under reduced pressure, which lowers the required temperatures and prevents product degradation.

-

-

3.5 Workflow Diagram

Caption: Synthesis workflow for 2-(Hexylamino)ethanol.

Applications in Research and Drug Development

While 2-(hexylamino)ethanol is not itself an active pharmaceutical ingredient (API), its bifunctional nature makes it a crucial building block, particularly in the field of lipid-based signaling.

-

4.1 Precursor for N-Acylethanolamides (NAEs) The most significant application for this molecule in drug discovery is as a direct precursor to N-acyl-hexyl-ethanolamides. NAEs are a class of endogenous lipid mediators that includes the well-known endocannabinoid anandamide (N-arachidonoylethanolamine).[6] These molecules exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.[6][7]

By reacting 2-(hexylamino)ethanol with various fatty acid chlorides or activated esters, researchers can synthesize a library of novel NAE analogs. These analogs can be designed to probe structure-activity relationships or to have improved metabolic stability compared to their endogenous counterparts.

-

4.2 Targeting the Endocannabinoid System The therapeutic effects of NAEs are often terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[7][8][9][10] The inhibition of these enzymes is a major therapeutic strategy to enhance the signaling of endogenous NAEs, producing analgesic and anti-inflammatory effects with a potentially lower side-effect profile than direct cannabinoid receptor agonists.[7][11] Synthetic NAEs derived from 2-(hexylamino)ethanol can be used as tools to:

-

Develop novel inhibitors of FAAH or NAAA.

-

Serve as substrates to characterize the activity of these enzymes.

-

Act as reference standards in metabolomic studies investigating the endocannabinoid system.

-

-

4.3 Role in Drug Formulation The amphiphilic nature of N-alkylethanolamines, combining a lipophilic alkyl chain with a hydrophilic headgroup, gives them surfactant-like properties. This makes them potentially useful as excipients in drug formulations to improve the solubility and bioavailability of poorly water-soluble APIs.

Safety, Handling, and Toxicology

No specific, comprehensive safety data sheet is publicly available for 2-(hexylamino)ethanol. Therefore, a conservative approach to handling is required, based on the known hazards of its precursors and structural analogs.

-

5.1 GHS Hazard Classification (Inferred) Based on data for hexylamine[12] and other amino alcohols[13], 2-(hexylamino)ethanol should be treated as a hazardous substance with the following likely classifications:

-

Acute Toxicity (Oral, Dermal) : Harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation : Causes severe skin burns and eye damage (Category 1B or 1C).

-

Aquatic Toxicity : May be toxic to aquatic life.

-

-

5.2 Recommended Handling Procedures and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing. Ensure an emergency eyewash station and safety shower are immediately accessible.

-

-

Handling : Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

-

5.3 Toxicological Profile The toxicology of 2-(hexylamino)ethanol is expected to be a composite of its constituent parts:

-

Hexylamine Moiety : The precursor, hexylamine, is toxic and highly corrosive.[12]

-

Ethanolamine Moiety : Ethanolamines are known skin and eye irritants or corrosives.[13]

-

General Toxicity : Long-chain alkylamines can cause skin irritation or allergic reactions.[7] Given these factors, the compound should be handled with significant care as a corrosive and potentially toxic substance until specific toxicological data becomes available.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108610, 2-(Hexylamino)ethanol. Retrieved from [Link]

-

American Elements. (n.d.). 2-(hexylamino)ethan-1-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(hexylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acylethanolamine. Retrieved from [Link]

-

Marrone, M. C., et al. (2017). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Journal of Pharmacology and Experimental Therapeutics, 362(1), 123-132. Retrieved from [Link]

-

Kano, M., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8585. Retrieved from [Link]

-

Ahn, K., et al. (2011). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 12(12), 8754-8770. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

-

Duranti, A., et al. (2012). Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. Journal of Medicinal Chemistry, 55(10), 4824-4836. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81229, Ethanol, 2,2'-(hexylimino)bis-. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

-

ACS Publications. (2020, September 15). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis. Retrieved from [Link]

-

Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 12(11), 1361-1375. Retrieved from [Link]

-

LookChem. (n.d.). Cas 111-26-2, Hexylamine. Retrieved from [Link]

-

Sasso, O., et al. (2018). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1243. Retrieved from [Link]

Sources

- 1. 2-(Hexylamino)ethanol | C8H19NO | CID 108610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Ethanol, 2-(hexylamino)- [webbook.nist.gov]

- 4. Ethanol, 2,2'-(hexylimino)bis- | C10H23NO2 | CID 81229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 乙基羟乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Dual-Functionality of N-Hexylethanolamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Hexylethanolamine

N-Hexylethanolamine, also known by its IUPAC name 2-(Hexylamino)ethanol, is a bifunctional organic molecule belonging to the alkanolamine family. Its structure is characterized by a secondary amine and a primary alcohol (hydroxyl group), tethered by an ethylene bridge, and featuring a six-carbon hexyl chain. This unique amphiphilic architecture—a polar head group (amine and alcohol) and a nonpolar hydrocarbon tail—is the primary determinant of its chemical behavior and utility. It imparts surface-active properties, making it a valuable intermediate and active ingredient in formulations ranging from industrial corrosion inhibitors and surfactants to potential building blocks in pharmaceutical synthesis.

This guide provides a comprehensive overview of the core physical and chemical properties of N-hexylethanolamine, offering field-proven insights into its reactivity, characterization, and handling. The information herein is synthesized to support research and development activities by providing the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. N-Hexylethanolamine is registered under several identifiers, which are crucial for database searches and regulatory compliance.

-

IUPAC Name: 2-(Hexylamino)ethan-1-ol[1]

-

CAS Number: 54596-69-9[1]

-

Molecular Formula: C₈H₁₉NO[1]

-

Synonyms: 2-Hexylaminoethanol, N-(n-Hexyl)ethanolamine

The molecule's structure contains two key reactive centers: the lone pair of electrons on the nitrogen atom and the hydroxyl group's oxygen atom. The hexyl chain provides lipophilicity, balancing the hydrophilicity of the amino-alcohol head.

Caption: Molecular structure of N-Hexylethanolamine.

Physical Properties

The physical properties of N-Hexylethanolamine are largely dictated by its amphiphilic nature. While comprehensive experimental data is sparse in publicly available literature, a combination of reported and computed values provides a solid profile. The molecule is expected to be a liquid at room temperature with moderate viscosity.

| Property | Value | Source |

| Molecular Weight | 145.24 g/mol | PubChem[1] |

| Boiling Point | 121-122 °C at 19 mbar (14.25 mmHg) | NIST WebBook[2] |

| Topological Polar Surface Area | 32.3 Ų (Computed) | PubChem[1] |

| XLogP3 (Octanol-Water Partition) | 1.4 (Computed) | PubChem[1] |

| Hydrogen Bond Donor Count | 2 (Computed) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | PubChem[1] |

| Rotatable Bond Count | 7 (Computed) | PubChem[1] |

The computed XLogP3 value of 1.4 suggests that N-hexylethanolamine has a slight preference for the octanol phase over the aqueous phase, confirming its amphiphilic character. This balance is critical for its function as a surfactant and emulsifier, allowing it to orient at oil-water interfaces. Its ability to act as both a hydrogen bond donor (from O-H and N-H) and acceptor (at N and O) contributes to its miscibility with a range of polar solvents.

Chemical Properties and Reactivity

The chemistry of N-hexylethanolamine is defined by its two functional groups, which can react independently or, in some cases, concertedly.

Caption: Key reactivity sites of N-Hexylethanolamine.

Basicity and pKa

The secondary amine group confers basic properties to the molecule. The pKa of the conjugate acid (R₂NH₂⁺) of a typical secondary amine is around 10-11. For N-hexylethanolamine, the electron-withdrawing effect of the nearby hydroxyl group is expected to slightly lower this value. The pKa is a critical parameter for applications in pH-controlled formulations, such as in corrosion inhibitors or emulsifiers, where protonation state dictates solubility and activity. An experimental determination is recommended for precise formulation work (see Section 6 for protocol).

Reactions of the Amine Group

-

Acid-Base Reactions: As a base, it readily reacts with acids to form the corresponding ammonium salt, a reaction fundamental to its use as a corrosion inhibitor or pH adjuster.

-

Acylation: The amine nitrogen is a potent nucleophile and reacts with acylating agents like acid chlorides or anhydrides to form stable amides.

-

N-Nitrosation: Like other secondary amines, it can react with nitrosating agents (e.g., nitrous acid formed from nitrites in acidic conditions) to form N-nitrosamines, which are often carcinogenic.[3] This is a critical consideration for applications in environments where nitrites may be present.

Reactions of the Hydroxyl Group

-

Esterification: The primary alcohol can be esterified by reaction with carboxylic acids (often under acidic catalysis) or their derivatives to produce esters. These derivatives can serve as specialized surfactants or lubricants.

-

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. Ethoxylation, the reaction with ethylene oxide, is a common industrial modification to enhance the water solubility and surfactant properties of related molecules.[4]

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Strong oxidants like periodate can cleave the bond between the nitrogen-bearing carbon and the alcohol-bearing carbon, a reaction characteristic of 1,2-amino alcohols.[5]

Spectroscopic Profile

For structural verification and quality control, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the different proton environments: a triplet for the terminal methyl group of the hexyl chain (~0.9 ppm), a broad multiplet for the -(CH₂)₄- methylene groups of the hexyl chain (~1.3-1.6 ppm), a triplet for the -NH-CH₂- group (~2.6 ppm), a triplet for the -CH₂-OH group (~3.6 ppm), and broad, exchangeable singlets for the N-H and O-H protons.

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbons closer to the electronegative nitrogen and oxygen atoms will appear further downfield (higher ppm).

-

IR (Infrared) Spectroscopy: Key characteristic peaks include a broad absorption band in the 3300-3500 cm⁻¹ region due to O-H and N-H stretching, and C-H stretching peaks just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 145. A prominent fragment is often observed from alpha-cleavage, resulting in a peak at m/z = 44, corresponding to the [CH₂=NH-CH₂]⁺ fragment.[1]

Synthesis Pathway

The primary industrial synthesis of N-hexylethanolamine involves the reaction of a primary amine (n-hexylamine) with ethylene oxide.[6][7][8] This reaction is an example of nucleophilic ring-opening of an epoxide.

Caption: Industrial synthesis workflow for N-Hexylethanolamine.

The reaction stoichiometry must be carefully controlled. Using an excess of n-hexylamine favors the formation of the desired mono-adduct, N-hexylethanolamine. If ethylene oxide is in excess, further reaction can occur to form the di-adduct, N-hexyl-diethanolamine. The final product is typically purified by distillation to remove unreacted starting materials and byproducts.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

The following protocol outlines a robust method for determining the pKa of the secondary amine in N-hexylethanolamine. This self-validating system relies on precise pH measurement and volumetric additions of a standardized titrant.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of N-hexylethanolamine via potentiometric titration.

Materials:

-

N-Hexylethanolamine (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette (Class A)

-

100 mL beaker

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 0.145 g (1 mmol) of N-hexylethanolamine and dissolve it in 50 mL of CO₂-free deionized water in the 100 mL beaker. Add a magnetic stir bar.

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

-

Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the beaker walls.

-

Initial Measurement: Begin stirring gently. Record the initial pH of the N-hexylethanolamine solution.

-

Titration Procedure:

-

Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL to capture the inflection point accurately.

-

Continue the titration well past the equivalence point until the pH curve flattens in the acidic region.

-

-

Data Analysis:

-

Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the center of the inflection). This can be found visually or by calculating the first derivative (ΔpH/ΔV).

-

The volume at the half-equivalence point is V_eq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (V_eq / 2). According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[2][9]

-

Causality and Trustworthiness: This potentiometric method is highly trustworthy because the pKa is determined directly from the titration curve's shape, which is a fundamental representation of the equilibrium between the base and its conjugate acid. The half-equivalence point is where the concentrations of the protonated (R₂NH₂⁺) and unprotonated (R₂NH) forms are equal, providing a direct measurement of the pKa.[9]

Key Applications

The bifunctional and amphiphilic nature of N-hexylethanolamine makes it a versatile molecule in several industrial applications.

-

Surfactants and Emulsifiers: Its ability to reduce surface tension makes it an effective component in detergents, cleaning products, and emulsifying agents for creating stable oil-in-water or water-in-oil mixtures.[4]

-

Corrosion Inhibitors: In aqueous systems, N-hexylethanolamine can adsorb onto metal surfaces. The nitrogen and oxygen atoms chelate the metal, while the hydrophobic hexyl chain forms a protective barrier against corrosive agents. Its basicity also helps in neutralizing acidic components.

-

Wetting Agents: In textile and agricultural formulations, it can be used as a wetting agent to lower the contact angle of liquids on surfaces, ensuring even spreading and penetration.[4]

-

Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, specialized polymers, and higher-order surfactants through derivatization of its amine or hydroxyl groups.[4]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for N-hexylethanolamine is not widely available, its properties can be inferred from similar alkanolamines. It should be handled as a corrosive and potentially toxic substance.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If working with heated material or in a poorly ventilated area, respiratory protection may be required.

-

Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably a fume hood. Keep away from strong oxidizing agents, strong acids, and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention for any significant exposure.

Conclusion

N-Hexylethanolamine is a functionally rich molecule whose value lies in the interplay between its secondary amine, primary alcohol, and lipophilic hexyl chain. This guide has detailed its chemical identity, physical and chemical properties, spectroscopic signature, and primary synthesis route. Its utility as a surfactant, corrosion inhibitor, and chemical intermediate is directly linked to its amphiphilic structure and the reactivity of its dual functional groups. By providing a framework for its characterization and a protocol for determining its fundamental pKa value, this document serves as a critical resource for scientists and developers looking to leverage the unique properties of N-hexylethanolamine in their work.

References

-

Synthesis of Alternate N-Hexyl Ethanolamine Synthesis Scheme. PrepChem.com.

-

2-(Hexylamino)ethanol | C8H19NO | CID 108610. PubChem, National Center for Biotechnology Information.

-

Amines to Alcohols. Chemistry Steps.

-

US Patent 6034257A: Method for separating glycerin from reaction mixtures containing glycerin and fatty acid amides, alkoxylated amides obtained therefrom and the use thereof. Google Patents.

-

The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State.

-

1.20: Amines- Reactions. Chemistry LibreTexts.

-

Production of ethanolamine by amination of ethylene oxide over acid activated clays. Google Patents.

-

Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information (PMC).

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks.

-

US Patent 8383861B2: Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods. Google Patents.

-

Secondary amino alcohols are a new class of cleavable linkers... ResearchGate.

-

Ethanol, 2-(hexylamino)-. NIST Chemistry WebBook, SRD 69.

-

Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing).

-

Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. National Center for Biotechnology Information (PMC).

-

DETERMINATION OF pKa OF GLYCINE. eGyanKosh.

-

EP0375267B1 - Production of ethanolamine by amination of ethylene oxide over acid activated clays. Google Patents.

Sources

- 1. 2-(Hexylamino)ethanol | C8H19NO | CID 108610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US6034257A - Method for separating glycerin from reaction mixtures containing glycerin and fatty acid amides, alkoxylated amides obtained therefrom and the use thereof - Google Patents [patents.google.com]

- 5. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. data.epo.org [data.epo.org]

- 8. EP0375267B1 - Production of ethanolamine by amination of ethylene oxide over acid activated clays - Google Patents [patents.google.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

Methodological & Application

Application Notes and Protocols: 2-(Hexylamino)ethanol in Coordination Chemistry

Introduction: Unveiling the Potential of 2-(Hexylamino)ethanol as a Versatile Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tailoring the properties and reactivity of metal complexes. Among the diverse classes of ligands, amino alcohols represent a versatile group of compounds capable of forming stable complexes with a wide array of metal ions. 2-(Hexylamino)ethanol, a member of the N-alkylethanolamine family, emerges as a ligand of significant interest. Its structure, featuring a secondary amine and a primary alcohol, allows it to act as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring with a metal center.[1] The presence of the hexyl group introduces lipophilicity, which can influence the solubility and catalytic activity of its metal complexes in organic media.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of 2-(Hexylamino)ethanol. While specific literature on this particular ligand is limited, this guide provides detailed, field-proven protocols adapted from established methodologies for analogous amino alcohol ligands. We will delve into the synthesis of the ligand itself, general procedures for the preparation of its metal complexes, and explore its potential applications in catalysis and corrosion inhibition, supported by the foundational principles of coordination chemistry.

Physicochemical Properties of 2-(Hexylamino)ethanol

A thorough understanding of the ligand's properties is crucial for its effective application. The following table summarizes key physicochemical data for 2-(Hexylamino)ethanol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NO | - |

| Molecular Weight | 145.24 g/mol | - |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | - |

Ligand Synthesis: A Generalized Protocol

The synthesis of 2-(Hexylamino)ethanol can be achieved through the reaction of hexylamine with ethylene oxide. This reaction is analogous to the industrial synthesis of other ethanolamines.[2]

Protocol: Synthesis of 2-(Hexylamino)ethanol

Materials:

-

Hexylamine

-

Ethylene oxide

-

Methanol (or another suitable solvent)

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with hexylamine and a suitable solvent like methanol.

-

Cool the mixture in an ice bath.

-

Slowly bubble ethylene oxide gas through the solution with vigorous stirring. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed with extreme care in a properly functioning fume hood.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench any unreacted ethylene oxide by adding a small amount of dilute acid.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2-(Hexylamino)ethanol.

Causality of Experimental Choices:

-

The use of an excess of hexylamine can help to minimize the formation of the di-and tri-ethanolamine byproducts.

-

The reaction is performed at low temperatures to control the exothermicity of the ring-opening reaction of ethylene oxide.

-

Methanol is a common solvent for this reaction due to its ability to dissolve both reactants.

Coordination Chemistry: A Bidentate N,O-Donor Ligand

2-(Hexylamino)ethanol is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group.[3] This chelation forms a thermodynamically stable five-membered ring. The coordination can occur with the ligand in its neutral form or as a deprotonated alkoxide, which would result in a neutral or anionic complex depending on the metal's oxidation state and other ligands present.

The coordination of amino alcohol ligands is a well-established principle in coordination chemistry, leading to the formation of stable metal complexes.[3]

General Protocol for the Synthesis of Metal Complexes

The following is a generalized protocol for the synthesis of transition metal complexes with 2-(Hexylamino)ethanol, which can be adapted for various metal salts.[4]

Materials:

-

2-(Hexylamino)ethanol

-

Metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

-

Ethanol or Methanol

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the metal salt (1 equivalent) in a minimal amount of ethanol or methanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon) if the metal salt is air-sensitive.

-

In a separate flask, dissolve 2-(Hexylamino)ethanol (1 to 2 equivalents, depending on the desired stoichiometry) in the same solvent.

-

Slowly add the ligand solution to the stirring metal salt solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours or heat to reflux if necessary. The formation of a precipitate may indicate complex formation.

-

Monitor the reaction by observing color changes or the formation of a solid.

-

If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, the solvent can be slowly evaporated or a non-coordinating solvent can be added to induce crystallization.

Self-Validating System:

The successful synthesis of the metal complex can be confirmed through various characterization techniques:

-

Infrared (IR) Spectroscopy: A shift in the O-H and N-H stretching frequencies of the ligand upon coordination to the metal center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons of the ligand upon complexation.

-

UV-Vis Spectroscopy: Appearance of new absorption bands in the visible region, particularly for d-block metal complexes, corresponding to d-d transitions.

-

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

-

Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the complex.

Applications in Catalysis

Metal complexes of amino alcohols are known to be effective catalysts in a variety of organic transformations.[4] The tunable steric and electronic properties of the ligand, influenced by the N-alkyl substituent, can significantly impact the catalytic activity and selectivity.

Potential Catalytic Application: Chan-Lam Coupling

Copper complexes with N,O-donor ligands have been successfully employed as catalysts in Chan-Lam coupling reactions for the formation of C-N bonds.[5] The following is a representative protocol for a Chan-Lam coupling reaction that could be explored using a copper(II)-2-(hexylamino)ethanol complex.

Protocol: Copper-Catalyzed N-Arylation of Imidazole

Materials:

-

Arylboronic acid (e.g., phenylboronic acid)

-

Imidazole

-

Copper(II)-2-(hexylamino)ethanol complex (catalyst)

-

Solvent (e.g., Dichloromethane or Methanol)

-

Base (e.g., Triethylamine)

-

Reaction vessel

Procedure:

-

To a reaction vessel, add the arylboronic acid (1.0 mmol), imidazole (1.2 mmol), the copper(II)-2-(hexylamino)ethanol complex (e.g., 5 mol%), and the solvent.

-

Add the base (2.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature or heat as required, under an air or oxygen atmosphere (as the oxidant).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Causality of Experimental Choices:

-

The copper catalyst facilitates the transmetalation and reductive elimination steps of the catalytic cycle.

-

The base is often required to activate the amine nucleophile.

-

An oxidant is typically needed to regenerate the active Cu(II) species.

Application as a Corrosion Inhibitor

Amino alcohols are effective corrosion inhibitors for various metals and alloys, particularly in acidic and neutral environments.[6][7] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[8] The adsorption occurs through the lone pair of electrons on the nitrogen and oxygen atoms, which coordinate to the metal surface.[8]

Mechanism of Corrosion Inhibition

The hexyl group in 2-(Hexylamino)ethanol is expected to enhance its corrosion inhibition efficiency. The long alkyl chain can create a hydrophobic barrier on the metal surface, further preventing the ingress of corrosive species. The inhibition mechanism is a combination of:

-

Adsorption: The polar head group (-NH-CH₂-CH₂-OH) adsorbs onto the metal surface.

-

Film Formation: The nonpolar hexyl tails orient away from the surface, forming a dense, hydrophobic layer.

This dual functionality makes 2-(Hexylamino)ethanol a promising candidate for the development of new corrosion inhibitors.

Visualizations

Ligand Synthesis Workflow

Caption: Bidentate coordination of 2-(Hexylamino)ethanol to a metal center.

Conclusion

2-(Hexylamino)ethanol presents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis, bidentate nature, and the presence of a lipophilic hexyl group make it an attractive candidate for the development of novel metal complexes with potential applications in catalysis and materials science, particularly as corrosion inhibitors. The generalized protocols and foundational principles outlined in these application notes provide a solid starting point for researchers to embark on the exploration of the rich coordination chemistry of this versatile amino alcohol. Further research is warranted to synthesize and characterize specific metal complexes of 2-(Hexylamino)ethanol and to evaluate their efficacy in various applications.

References

-

ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. (2015). ResearchGate. [Link]

-

Bonding in Coordination Complexes. (2016). Chemistry LibreTexts. [Link]

-

Biological and Catalytic Applications of Copper(II) Complexes with N,O-Donor Schiff Base Ligands. (2023). ResearchGate. [Link]

- Preparation method of 2-(aminoxy) ethanol. (2014).

-

Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (2012). Scientific Research Publishing. [Link]

-

Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (2022). PubMed Central. [Link]

-

4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). (n.d.). Organic Syntheses. [Link]

-

Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (2012). ResearchGate. [Link]

-

Anions of α-Amino Acids as (O,N)-Donor Ligands in Si-, Ge- and Sn-Coordination Chemistry. (2020). MDPI. [Link]

-

A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. (2018). JETIR. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

Application Notes & Protocols: Formulation and Evaluation of Corrosion Inhibitor Solutions with 2-(Hexylamino)ethanol

Introduction

Corrosion of metallic assets poses a significant economic and safety challenge across numerous industries, from energy and transportation to manufacturing and infrastructure. The application of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive environment.[1][2] Among the various classes of organic inhibitors, amino alcohols have garnered considerable attention due to their efficacy, solubility, and versatile nature.

This document provides a comprehensive technical guide for researchers and formulation scientists on the use of 2-(Hexylamino)ethanol as a corrosion inhibitor. We will explore its mechanism of action, provide detailed protocols for formulating inhibitor solutions, and outline robust methodologies for evaluating their performance. The causality behind experimental choices is emphasized to empower users to adapt and optimize these protocols for their specific applications.

Physicochemical Profile of 2-(Hexylamino)ethanol

Understanding the molecular structure and properties of 2-(Hexylamino)ethanol is fundamental to its application as a corrosion inhibitor. The molecule possesses a polar head group containing a secondary amine and a hydroxyl (-OH) group, and a nonpolar hydrocarbon tail (hexyl group). This amphiphilic nature is the key to its inhibitory function.

Table 1: Properties of 2-(Hexylamino)ethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₉NO | [3] |

| Molar Mass | 145.24 g/mol | [3] |

| CAS Number | 54596-69-9 | [3] |

| Appearance | Colorless Liquid (assumed) | General Chemical Knowledge |

| IUPAC Name | 2-(hexylamino)ethanol |[3] |

Mechanism of Corrosion Inhibition

The effectiveness of 2-(Hexylamino)ethanol stems from its ability to adsorb onto a metal surface and displace water and other corrosive agents. The process involves a combination of physical and chemical interactions.

-

Adsorption: The nitrogen atom of the amine group and the oxygen atom of the hydroxyl group possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron in steel), leading to the formation of coordinate covalent bonds (chemisorption). Additionally, electrostatic interactions between the charged metal surface and the polar functional groups contribute to adsorption.

-

Film Formation: Once adsorbed, the hydrophobic hexyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species (e.g., H⁺, Cl⁻, O₂) to the metal surface.[1][4]

The overall effect is a significant reduction in both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.

Caption: Mechanism of 2-(Hexylamino)ethanol as a corrosion inhibitor.

Formulation Development Protocol

The goal of formulation is to create a stable and effective solution that delivers the inhibitor to the target system. The choice of solvent and the potential inclusion of synergistic additives are critical considerations.

Core Components

-

Primary Solvent: Ethanol is a common and effective solvent for many organic inhibitors, including 2-(Hexylamino)ethanol. It is miscible with water and many hydrocarbons, making it suitable for a range of applications from aqueous systems to fuel blends.[5][6][7][8]

-

Co-Solvents: Deionized water is frequently used, especially for applications in cooling towers or process water. For oil and gas applications, solvents like xylene or heavy aromatic naphtha may be required to ensure compatibility with the hydrocarbon phase.

-

2-(Hexylamino)ethanol (Inhibitor): The concentration is a critical parameter. A concentration screening study is essential to determine the optimal dosage, as too little will be ineffective and too much can be uneconomical or even detrimental.

-

Synergistic Additives (Optional): The performance of 2-(Hexylamino)ethanol can sometimes be enhanced by adding other compounds. This "synergism" means the combined effect is greater than the sum of the individual components.[9][10][11][12] Examples include other film-forming amines, fatty acids, or phosphate esters.

Example Formulation Table for Screening Studies

The following table provides a starting point for developing test formulations for an aqueous corrosive medium.

Table 2: Example Formulations for Screening

| Formulation ID | 2-(Hexylamino)ethanol (ppm) | Solvent System | Synergistic Additive (ppm) |

|---|---|---|---|

| BLANK-AQ | 0 | 95% Deionized Water / 5% Ethanol | None |

| HAE-100 | 100 | 95% Deionized Water / 5% Ethanol | None |

| HAE-250 | 250 | 95% Deionized Water / 5% Ethanol | None |

| HAE-500 | 500 | 95% Deionized Water / 5% Ethanol | None |

| HAE-SYN-250 | 250 | 95% Deionized Water / 5% Ethanol | 50 ppm Dimer Acid |

Stock and Test Solution Preparation Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Review the Safety Data Sheet (SDS) for 2-(Hexylamino)ethanol and all other chemicals before use.[13][14]

-

Prepare Inhibitor Stock Solution (e.g., 10,000 ppm): a. Tare a clean, dry 100 mL volumetric flask on an analytical balance. b. Carefully add 1.000 g of 2-(Hexylamino)ethanol to the flask. c. Add approximately 50 mL of the chosen primary solvent (e.g., ethanol) and swirl gently to dissolve the inhibitor completely. d. Once dissolved, bring the volume up to the 100 mL mark with the same solvent. e. Cap and invert the flask several times to ensure a homogenous solution. This is your 10,000 ppm (w/v) stock solution.

-

Prepare Final Test Solutions (e.g., 250 ppm in 1 L): a. To a 1 L volumetric flask, add the required volume of the stock solution. For a 250 ppm solution, you would add 25 mL of the 10,000 ppm stock. (Calculation: (Desired Concentration × Final Volume) / Stock Concentration = Volume of Stock) ( (250 ppm × 1000 mL) / 10,000 ppm = 25 mL ) b. Add any other co-solvents or additives as required by your formulation table. c. Bring the volume up to the 1 L mark with the main test medium (e.g., deionized water containing a corrosive agent like 3.5% NaCl). d. Cap and mix thoroughly. Prepare a "blank" solution containing everything except the corrosion inhibitor for comparison.

Performance Evaluation Protocols

To validate the effectiveness of a formulation, a combination of gravimetric and electrochemical methods is recommended. This provides a holistic view of the inhibitor's performance and mechanism.

Protocol 1: Weight-Loss Immersion Test (ASTM G31)

This classic method provides a reliable, time-averaged corrosion rate and is considered a foundational test for any inhibitor screening program.[15][16][17]

Caption: Workflow for the weight-loss corrosion test (ASTM G31).

Methodology:

-

Coupon Preparation: Use metal coupons (e.g., C1018 mild steel) of known surface area. Polish the surfaces with silicon carbide paper (e.g., up to 600 grit), rinse with deionized water, degrease with acetone, and dry completely.[18]

-

Initial Weighing: Weigh each coupon to a precision of 0.1 mg. This is the initial weight (Wᵢ).

-

Immersion: Place each coupon in a sealed container with a known volume of the test solution (or blank). Ensure the coupon is fully submerged. Run tests in triplicate for reproducibility.

-

Exposure: Maintain the containers at a constant temperature for a set duration (e.g., 24 to 168 hours).

-

Cleaning: After exposure, remove the coupons. Chemically clean them according to ASTM G1 standard to remove all corrosion products without removing a significant amount of the base metal.[19]

-

Final Weighing: Rinse, dry, and re-weigh the coupons to get the final weight (Wբ).

-

Calculations:

-

Weight Loss (ΔW): ΔW = Wᵢ - Wբ

-

Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (constant), ΔW = weight loss (g), A = surface area (cm²), T = time (hours), D = density of metal (g/cm³).

-

Inhibition Efficiency (%IE): %IE = [ (CRₑ - CRᵢ) / CRₑ ] × 100 Where: CRₑ = Corrosion rate in blank, CRᵢ = Corrosion rate in inhibited solution.

-

Protocol 2: Electrochemical Evaluation

Electrochemical methods are rapid and provide valuable mechanistic information about the inhibitor's interaction with the metal surface.[20] A standard three-electrode glass cell is used, containing a working electrode (the metal being tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

Caption: Simplified diagram of a three-electrode electrochemical cell setup.

A. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current (Icorr), which is directly proportional to the corrosion rate, and indicates whether the inhibitor affects the anodic, cathodic, or both reactions.[21][22][23]

-

Setup: Assemble the three-electrode cell with the polished working electrode and the test solution.

-

Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

-

Scan: Perform a polarization scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s) as recommended by ASTM G59.

-

Analysis: Plot the resulting log(current density) vs. potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to find the corrosion current density (Icorr).

-

Calculation:

-

%IE = [ (Icorrₑ - Icorrᵢ) / Icorrₑ ] × 100 Where: Icorrₑ = Icorr in blank, Icorrᵢ = Icorr in inhibited solution.

-

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the protective inhibitor film.[24][25][26][27] A higher film resistance indicates better corrosion protection.

-

Setup & Stabilization: Use the same setup as for PDP and stabilize at OCP.

-

Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For a simple corrosion system, this plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter signifies a higher Rct and better corrosion inhibition.

-

Calculation:

-

%IE = [ (Rctᵢ - Rctₑ) / Rctᵢ ] × 100 Where: Rctᵢ = Rct in inhibited solution, Rctₑ = Rct in blank.

-

References

-

Loto, R. T., Loto, C. A., Popoola, A. P., & Fedotova, T. (2015). Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. ResearchGate. [Link]

-

Nam, N. D., et al. (2018). A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend. ResearchGate. [Link]

-

Wang, M., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI. [Link]

- Google Patents. (1984). Corrosion inhibitor compositions for alcohol-based fuels. US4448586A.

-

PubChem. 2-(Hexylamino)ethanol. National Institutes of Health. [Link]

-

Mendiburu, F. (2022). Exact calculation of corrosion rates by the weight-loss method. ResearchGate. [Link]

-

Sani, U. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link]

-

Ashassi-Sorkhabi, H. (2014). How reliable is the potentiodynamic polarization in predicting the corrosion behavior?. ResearchGate. [Link]

-

Scribd. Corrosion Inhibitor Test Methods. [Link]

-

PubMed. (2011). Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. National Library of Medicine. [Link]

-

Asaad, M. A., et al. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. [Link]

-

Nedstar. What Is Ethanol Used For? Ethanol Uses In Various Industries. [Link]

-

Loto, C. A. (2012). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. ResearchGate. [Link]

-

Eschke, R. (1998). A procedure for testing the effect of vapor phase corrosion inhibitors on combined multimetals. Corrosion Conference. [Link]

-

Ekolu, S. O., et al. Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. [Link]

-

H. L. G. G. Asupula, et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]

-

Mendiburu, F. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results. [Link]

-

Valiant Living. (2021). Synergism Between Alcohol and Other Drugs. [Link]

-

SlideShare. ASTM G31-72 Laboratory Immersion Corrosion Testing of Metals. [Link]

-

Annand, R. R. (1962). Laboratory Method for Corrosion Inhibitor Evaluation. NACE International. [Link]

-

ResearchGate. Potentiodynamic polarization curves of corrosion inhibition of mild.... [Link]

-

Nam, N. D., et al. (2018). A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend. PMC - NIH. [Link]

-

AIP Publishing. Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. [Link]

-

PubMed. (1978). The interaction between ethanol and antihistamines. 1: Dexchlorpheniramine. National Library of Medicine. [Link]

-

Papavinasam, S., & Revie, R. W. (2001). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. OSTI.GOV. [Link]

-

YouTube. (2020). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. [Link]

-

Simbiotik. (2024). Ethanol in Industrial Chemical Manufacturing: A Versatile Building Block for Innovation. [Link]

-

ResearchGate. (2021). (PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. [Link]

- Google Patents. (1982). Composition and method for inhibiting corrosion. US4350606A.

-

PubMed. (2007). Ethanol acts directly on extrasynaptic subtypes of GABAA receptors to increase tonic inhibition. National Library of Medicine. [Link]

-

Metallurgical Engineering Services. Immersion Corrosion. [Link]

-

Ochnio, M., et al. (2022). Synergistic Effects of Propolis Combined with 2-Phenoxyethanol and Antipyretics on the Growth of Staphylococcus aureus. MDPI. [Link]

-

Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. [Link]

-

Krisher, A. S. Technical Information Regarding Corrosion Testing. [Link]

-

Infinita Lab. Corrosion Inhibitor Testing. [Link]

-

Ruhr-Petrol. Bioethanol – Applications in Energy, Pharmaceuticals, Cosmetics, and More. [Link]

-

Chen, C., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International. [Link]

-

Universal Solvents. (2024). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Hexylamino)ethanol | C8H19NO | CID 108610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nedstar.com [nedstar.com]

- 6. burjalfalak.com [burjalfalak.com]

- 7. Bioethanol – Applications in Energy, Pharmaceuticals, Cosmetics, and More [ruhr-petrol.de]

- 8. What Is Ethanol Used for in the Chemical Industry: Top Applications [elchemy.com]

- 9. Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. valiantliving.com [valiantliving.com]

- 11. The interaction between ethanol and antihistamines. 1: Dexchlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

- 17. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]

- 18. researchgate.net [researchgate.net]

- 19. astm-g31-72-laboratory-immersion-corrosion-testing-of-metals_compress.pdf [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ijcsi.pro [ijcsi.pro]

- 26. pubs.aip.org [pubs.aip.org]

- 27. content.ampp.org [content.ampp.org]

Application Note: Evaluating 2-(Hexylamino)ethanol as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy (EIS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Corrosion and the Role of Amino Alcohols

Corrosion is a pervasive electrochemical process that degrades metallic materials, leading to significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. Among these, amino alcohols like 2-(Hexylamino)ethanol are promising candidates due to their molecular structure. These molecules typically feature a hydrophilic head (containing nitrogen and oxygen atoms) capable of adsorbing onto the metal surface and a hydrophobic tail (the hexyl group) that forms a protective barrier against corrosive agents.[2] The nitrogen and oxygen atoms act as adsorption centers by donating lone-pair electrons to the vacant d-orbitals of the metal, forming a coordinate bond. This adsorption process displaces water and aggressive ions from the metal surface, thereby inhibiting the corrosion reactions.[3]

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the performance of corrosion inhibitors.[4][5] Unlike DC techniques, EIS uses a small amplitude AC signal over a wide range of frequencies to probe the electrochemical interface.[6] This allows for the determination of key parameters related to the inhibitor's effectiveness, such as the charge transfer resistance and the double-layer capacitance, providing detailed insights into the inhibition mechanism.[7][8] This application note provides a comprehensive guide to utilizing EIS for the quantitative evaluation of 2-(Hexylamino)ethanol's performance as a corrosion inhibitor.

The Principle of EIS in Corrosion Inhibition Studies

At its core, EIS measures the opposition of an electrochemical system to the flow of an AC current as a function of frequency. The resulting impedance data is typically represented in two common formats: Nyquist and Bode plots.[9][10]

-

Nyquist Plot: This plot displays the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple corrosion process, the Nyquist plot often shows a single semicircle.[11] The diameter of this semicircle is equivalent to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[12] A larger semicircle diameter in the presence of an inhibitor indicates a higher Rct and, consequently, better corrosion protection.[12]

-

Bode Plot: This format consists of two plots: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency (log f), and the phase angle (Φ) versus log f.[9] In the Bode magnitude plot, the impedance at low frequencies corresponds to the total resistance of the system (solution resistance + charge transfer resistance). An effective inhibitor will significantly increase this low-frequency impedance.[1] The phase angle plot provides information about the capacitive or resistive nature of the interface.

By modeling the impedance data with equivalent electrical circuits (EECs), it is possible to extract quantitative values for the electrochemical parameters of the system.[13] A common and simple model for a corrosion system is the Randles circuit.[13]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reproducible and reliable results. Each step includes justifications to provide a clear understanding of the experimental choices.

Materials and Equipment

-

Working Electrode (WE): A sample of the metal to be protected (e.g., mild steel, aluminum), with a defined surface area.

-

Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[4]

-

Counter Electrode (CE): An inert conductor with a large surface area, typically a platinum or graphite rod.[4]

-

Electrochemical Cell: A glass cell capable of holding the three electrodes and the test solution.

-

Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): The instrument used to perform the EIS measurements.[6]

-

Corrosive Medium: The electrolyte in which the corrosion will be studied (e.g., 1 M HCl, 3.5% NaCl solution).

-

Inhibitor: 2-(Hexylamino)ethanol of high purity.

-

Polishing materials: Silicon carbide papers of various grits and polishing cloths with alumina or diamond paste for preparing the working electrode surface.

Step-by-Step Methodology

-

Working Electrode Preparation:

-

Mechanically polish the working electrode using successively finer grades of silicon carbide paper, followed by polishing with alumina or diamond paste to achieve a mirror-like finish. This ensures a reproducible surface and removes any pre-existing oxide layers.

-

Rinse the polished electrode with deionized water and then with ethanol, and dry it in a stream of warm air.

-

Immediately immerse the electrode in the test solution to prevent re-oxidation.

-

-

Electrolyte Preparation:

-

Prepare the corrosive solution (e.g., 1 M HCl) using analytical grade reagents and deionized water.

-

Prepare a stock solution of 2-(Hexylamino)ethanol.

-

Create a series of test solutions with varying concentrations of the inhibitor (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm) by adding the appropriate amount of the stock solution to the corrosive medium. Also, prepare a blank solution without the inhibitor.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.

-

Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize IR drop.

-

-

Open Circuit Potential (OCP) Stabilization:

-

Before running the EIS scan, allow the system to stabilize by monitoring the OCP for a period (typically 30-60 minutes) until a steady-state potential is reached.[14] This ensures that the subsequent EIS measurement is performed on a relatively stable system.

-

-

EIS Measurement:

-

Apply a small amplitude sinusoidal AC voltage (typically 10 mV) around the OCP. A small perturbation is crucial to maintain the linearity of the system's response.[14]

-

Scan a wide frequency range, for instance, from 100 kHz down to 10 mHz.[4] This broad range allows for the characterization of both fast (double-layer charging) and slow (charge transfer) processes.

-

Record the impedance data at each frequency.

-

-

Data Acquisition and Analysis:

-

Perform EIS measurements for the blank solution and for each inhibitor concentration.

-

Analyze the obtained Nyquist and Bode plots.

-

Fit the experimental data to a suitable equivalent electrical circuit (EEC) using appropriate software to extract the values of Rct and other parameters.[6]

-

Data Presentation and Interpretation

Visualizing the Inhibition Effect

The primary visual evidence of inhibition is a significant increase in the diameter of the Nyquist semicircle and a rise in the low-frequency impedance in the Bode plot as the inhibitor concentration increases.

Quantitative Analysis

The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values using the following equation:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where:

-

Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

-

Rct(blank) is the charge transfer resistance in the blank solution.

The key parameters obtained from the EEC fitting can be summarized in a table for easy comparison.

Table 1: Hypothetical EIS Parameters for Mild Steel in 1 M HCl with and without 2-(Hexylamino)ethanol

| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | IE% |

| 0 (Blank) | 50 | 150 | - |

| 50 | 250 | 80 | 80.0 |

| 100 | 600 | 55 | 91.7 |

| 200 | 1200 | 30 | 95.8 |

A decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration is also indicative of inhibitor adsorption, as the inhibitor molecules displace water molecules at the interface, leading to a decrease in the local dielectric constant or an increase in the thickness of the electrical double layer.[15][16]

Mechanistic Insights through Visualization

The interaction between the inhibitor and the metal surface can be modeled using an equivalent electrical circuit. A simple Randles circuit is often sufficient for uniform corrosion.[13]

Caption: Randles equivalent circuit model for a simple corrosion process.

In this model, Rs represents the solution resistance, Rct is the charge transfer resistance, and CPE (Constant Phase Element) is used instead of a pure capacitor to account for the non-ideal capacitance of the double layer on a real, non-homogeneous metal surface.[17]

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for EIS evaluation of a corrosion inhibitor.

Conclusion: A Robust Tool for Performance Evaluation

Electrochemical Impedance Spectroscopy provides a robust and detailed method for evaluating the performance of corrosion inhibitors like 2-(Hexylamino)ethanol. By following a well-structured protocol and correctly interpreting the resulting data, researchers can gain valuable insights into the inhibitor's efficiency and mechanism of action. This quantitative approach is essential for the development and optimization of new and effective corrosion protection strategies.

References

- Vertex AI Search. (n.d.). EIS - Corrosion.

- Materials Science. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S.

- ResearchGate. (n.d.). A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend.

- Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.

- VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).

- Zulkifli, F., Khairina, S., Ghazali, M. S. M., Al-Amiery, A. A., Ismail, N., Izionworu, V. O., Suriani, M. J., & Nik, W. B. W. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.

- Gamry Instruments. (n.d.). EIS for Corrosion & Coatings.

- Bureau of Reclamation. (2019, January 30). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.

- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.

- MDPI. (n.d.). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges.

- ResearchGate. (n.d.). (a Nyquist plot for different concentrations of inhibitor. b) Bode plot...

- ResearchGate. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.